molecular formula C15H21NO3S B1492416 tert-butyl (3R,4R)-3-hydroxy-4-(phenylsulfanyl)pyrrolidine-1-carboxylate CAS No. 2290726-74-6

tert-butyl (3R,4R)-3-hydroxy-4-(phenylsulfanyl)pyrrolidine-1-carboxylate

Cat. No. B1492416
CAS RN: 2290726-74-6
M. Wt: 295.4 g/mol
InChI Key: KSBQTJRAXDQCRV-CHWSQXEVSA-N
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Description

Tert-butyl pyrrolidine carboxylates are a class of organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The tert-butyl group and the carboxylate group are attached to the pyrrolidine ring. These compounds can have various substituents, such as hydroxy and phenylsulfanyl groups .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a pyrrolidine derivative with a tert-butyl carboxylate . The exact method can vary depending on the specific substituents on the pyrrolidine ring.


Molecular Structure Analysis

The molecular structure of these compounds includes a pyrrolidine ring, which is a type of heterocycle. The tert-butyl group is a bulky alkyl group, and the carboxylate group is a polar functional group. The hydroxy and phenylsulfanyl groups can also influence the properties of the molecule .


Chemical Reactions Analysis

The chemical reactions of these compounds can be quite diverse, depending on the specific substituents. The pyrrolidine ring can undergo various transformations, and the functional groups can participate in a wide range of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by factors such as the size and shape of the molecule, the polarity of the functional groups, and the presence of any chiral centers .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its tert-butyl group can be deprotected under acidic conditions, revealing a free carboxylate that can be used for further reactions. The phenylsulfanyl group can act as a directing group or be transformed into other functional groups, enhancing the molecule’s utility in complex molecule construction .

Medicinal Chemistry

In medicinal chemistry, the compound’s chiral centers at the 3R and 4R positions make it a valuable chiral building block for the synthesis of bioactive molecules. Its incorporation into larger molecules can lead to the development of new pharmaceuticals with potential enantioselective activities .

Peptide Synthesis

The tert-butyl (3R,4R)-3-hydroxy-4-(phenylsulfanyl)pyrrolidine-1-carboxylate can be used in peptide synthesis. The tert-butyl group serves as a protecting group for the carboxylic acid, which can be removed post-peptide formation, ensuring the integrity of the peptide chain during synthesis .

Material Science

In material science, the compound’s structural motif can be incorporated into polymers or small molecules that form part of novel materials. Its unique structure could influence the physical properties of these materials, such as elasticity, rigidity, or optical activity .

Catalysis

The compound may find applications in catalysis, particularly in asymmetric synthesis. Its chiral centers could be used to induce chirality in catalytic sites, which is crucial for producing enantiomerically pure substances in chemical reactions .

Bioconjugation

For bioconjugation applications, the compound’s functional groups can be used to attach biomolecules to various surfaces or to each other. This is particularly useful in the development of biosensors or drug delivery systems .

Environmental Chemistry

In environmental chemistry, the phenylsulfanyl group can be used to bind heavy metals, aiding in the removal of these toxic substances from the environment or in the study of their transport and fate in ecological systems .

Analytical Chemistry

Lastly, in analytical chemistry, the compound could be used as a standard or reagent in chiral chromatography to help distinguish between enantiomers of other compounds, which is essential for the quality control of pharmaceuticals .

Safety and Hazards

The safety and hazards associated with these compounds can depend on factors such as their specific structure and the conditions under which they are handled. It’s important to refer to the relevant safety data sheets for specific information .

properties

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-phenylsulfanylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-15(2,3)19-14(18)16-9-12(17)13(10-16)20-11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBQTJRAXDQCRV-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)SC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R,4R)-3-hydroxy-4-(phenylsulfanyl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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